Regioisomeric Differentiation: 3-Carboxamide vs. 2-Carboxamide Azetidine STAT3 Inhibitors
The target compound features an azetidine-3-carboxamide scaffold, whereas all published STAT3-active azetidine amides to date possess the 2-carboxamide configuration. In the (R)-azetidine-2-carboxamide series, representative compounds 5a, 5o, and 8i inhibit STAT3 DNA-binding activity with IC50 values of 0.55, 0.38, and 0.34 μM, respectively, and show >47-fold selectivity over STAT1 and STAT5 (IC50 > 18 μM) [1]. Isothermal titration calorimetry for analogues 7g and 9k yielded KD values of 880 nM and 960 nM [1]. No quantitative potency, selectivity, or binding data are available for the 3-carboxamide regioisomer. The 3-carboxamide orientation alters the trajectory of the amide substituent relative to the azetidine N-methylsulfonyl group, potentially affecting covalent engagement with the STAT3 SH2 domain [2].
| Evidence Dimension | STAT3 inhibitory potency (IC50) and binding affinity (KD) |
|---|---|
| Target Compound Data | No published data available for the 3-carboxamide regioisomer |
| Comparator Or Baseline | (R)-azetidine-2-carboxamide analogues: IC50 = 0.34–0.55 μM (STAT3); KD = 880–960 nM; selectivity >47-fold over STAT1/STAT5 [1] |
| Quantified Difference | Not quantifiable; regioisomeric shift from 2-carboxamide to 3-carboxamide expected to alter potency and selectivity based on SAR trends within the 2-carboxamide series where minor substitutions cause >10-fold potency shifts [1] |
| Conditions | In vitro STAT3 DNA-binding activity assay (EMSA) and isothermal titration calorimetry; human breast cancer MDA-MB-231 and MDA-MB-468 cell lines |
Why This Matters
For laboratories expanding STAT3 inhibitor SAR beyond the 2-carboxamide series, this compound represents a structurally distinct regioisomer that can probe the spatial and electronic requirements of the STAT3 SH2 binding pocket, potentially revealing novel binding modes inaccessible to 2-carboxamide analogues.
- [1] Brotherton-Pleiss C, Yue P, Zhu Y, Nakamura K, Chen W, Fu W, Kubota C, Chen J, Alonso-Valenteen F, Mikhael S, Medina-Kauwe L, Tius MA, Lopez-Tapia F, Turkson J. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. J Med Chem. 2021 Jan 14;64(1):695-710. View Source
- [2] Yue P, Zhu Y, Brotherton-Pleiss C, Fu W, Verma N, Chen J, Nakamura K, Chen W, Chen Y, Alonso-Valenteen F, Mikhael S, Medina-Kauwe L, Kershaw KM, Celeridad M, Pan S, Limpert AS, Sheffler DJ, Cosford NDP, Shiao SL, Tius MA, Lopez-Tapia F, Turkson J. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Lett. 2022 May 28;534:215613. View Source
